molecular formula C7H7N5O B2392651 1-(3-aminophenyl)-1,4-dihydro-5H-tetrazol-5-one CAS No. 1016505-50-2

1-(3-aminophenyl)-1,4-dihydro-5H-tetrazol-5-one

Cat. No. B2392651
Key on ui cas rn: 1016505-50-2
M. Wt: 177.167
InChI Key: CSPAMNVHAKSASD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09439888B2

Procedure details

A mixture of 1-(3-nitrophenyl)-1,4-dihydro-5H-tetrazol-5-one (130 mg, 0.63 mmol) and palladium on charcoal (Aldrich Cat. No. 330108; 13 mg) in MeOH (10 mL) was hydrogenated at 20 psi for 3 hr. The mixture was then filtered through celite and the filter cake washed with MeOH (×3). The filtrate was concentrated under vacuum to leave the product, which was used directly in the next step (yield assumed quantitative=111 mg).
Quantity
130 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([N:10]2[C:14](=[O:15])[NH:13][N:12]=[N:11]2)[CH:7]=[CH:8][CH:9]=1)([O-])=O>[Pd].CO>[NH2:1][C:4]1[CH:5]=[C:6]([N:10]2[C:14](=[O:15])[NH:13][N:12]=[N:11]2)[CH:7]=[CH:8][CH:9]=1

Inputs

Step One
Name
Quantity
130 mg
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=CC1)N1N=NNC1=O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
10 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was then filtered through celite
WASH
Type
WASH
Details
the filter cake washed with MeOH (×3)
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
to leave the product, which
CUSTOM
Type
CUSTOM
Details
was used directly in the next step (yield assumed quantitative=111 mg)

Outcomes

Product
Name
Type
Smiles
NC=1C=C(C=CC1)N1N=NNC1=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.